

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diethylbenzene

Cat. No.: B7770003

[Get Quote](#)

This guide provides a comprehensive overview of the boiling and melting points of **1,3-Diethylbenzene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these key physical constants and presents the data in a clear, structured format.

Core Physicochemical Data of 1,3-Diethylbenzene

1,3-Diethylbenzene, an aromatic hydrocarbon, possesses distinct physical properties that are crucial for its handling, application, and purification in various scientific and industrial processes. The boiling and melting points are fundamental parameters for its characterization.

Quantitative Data Summary

The experimentally determined boiling and melting points of **1,3-Diethylbenzene** are summarized in the table below. These values represent the temperatures at which the substance undergoes phase transitions from solid to liquid and from liquid to gas, respectively.

Physical Property	Value
Boiling Point	181-182 °C[1][2]
Melting Point	-83.9 to -84 °C[1][2][3][4]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is essential for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid substance.[\[5\]](#)

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions into a liquid is recorded as the melting point.[\[5\]](#) Pure crystalline compounds typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[\[6\]](#)[\[7\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[\[6\]](#)
- Capillary tubes (sealed at one end)[\[6\]](#)
- Thermometer or digital temperature probe
- Mortar and pestle (for sample preparation)

Procedure:

- **Sample Preparation:** The sample must be completely dry and in a fine powdered form to ensure uniform heating.[\[5\]](#)
- **Packing the Capillary Tube:** A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then gently tapped to compact the sample at the sealed end.[\[6\]](#)

- Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.[5]
- Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[6]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[6]

Determination of Boiling Point: Distillation and Micro-Boiling Point Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8]

1. Simple Distillation Method (for larger volumes):

Principle: This method involves heating a liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature of the vapor remains constant during the distillation of a pure substance, and this temperature is the boiling point.[9]

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Thermometer or temperature probe
- Heating mantle or oil bath

Procedure:

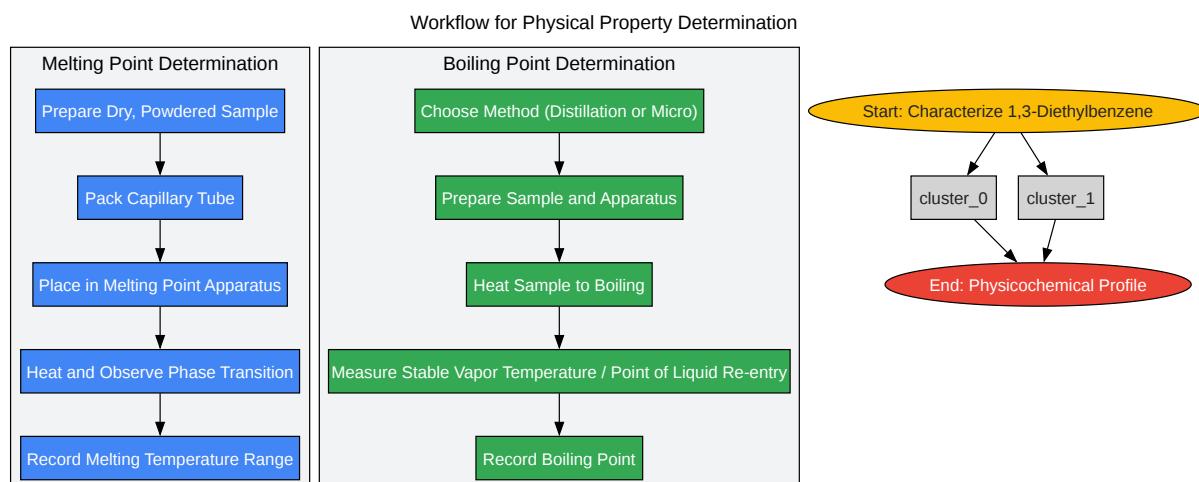
- The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.
- The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[\[9\]](#)

2. Micro-Boiling Point Method (for small volumes):

Principle: This technique is suitable when only a small amount of the liquid is available. It involves heating a small sample in a test tube with an inverted capillary tube. As the liquid is heated, air is expelled from the capillary, followed by the vapor of the substance. Upon cooling, the liquid is drawn into the capillary when the vapor pressure inside equals the atmospheric pressure.[\[8\]](#)

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating block or oil bath


Procedure:

- A few milliliters of the liquid are placed in the small test tube.
- A capillary tube, with its sealed end up, is placed inside the test tube.[\[10\]](#)
- The test tube is attached to a thermometer and heated in a heating block or oil bath.

- A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.
- Heating is stopped when a rapid and continuous stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of a chemical substance like **1,3-Diethylbenzene**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diethylbenzene | 141-93-5 | TCI AMERICA [tcichemicals.com]
- 2. 1,3-Diethylbenzene CAS#: 141-93-5 [m.chemicalbook.com]
- 3. 1,3-Diethylbenzene | C10H14 | CID 8864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. westlab.com [westlab.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. vernier.com [vernier.com]
- 10. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770003#1-3-diethylbenzene-boiling-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com